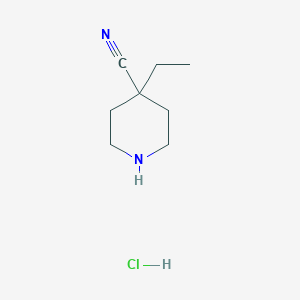

4-Ethyl-4-piperidinecarbonitrile hydrochloride

CAS No.: 1205748-66-8

Cat. No.: VC8013999

Molecular Formula: C8H15ClN2

Molecular Weight: 174.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1205748-66-8 |

|---|---|

| Molecular Formula | C8H15ClN2 |

| Molecular Weight | 174.67 |

| IUPAC Name | 4-ethylpiperidine-4-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H |

| Standard InChI Key | ZOCUAHPTSGPJKY-UHFFFAOYSA-N |

| SMILES | CCC1(CCNCC1)C#N.Cl |

| Canonical SMILES | CCC1(CCNCC1)C#N.Cl |

Introduction

Chemical Identity and Structural Features

Piperidine-4-carbonitrile hydrochloride (C₆H₁₁ClN₂, MW 146.62) consists of a six-membered piperidine ring with a cyano group (-CN) at the 4-position, protonated as a hydrochloride salt. Its structure is confirmed via spectral data, including -NMR (CD₃OD: δ 3.40–3.17 ppm for piperidine protons, 2.26–2.01 ppm for methylene groups) . The absence of an ethyl group in the documented compound underscores a potential misalignment between the query and available data.

Comparative Analysis of Piperidine Derivatives

The search results highlight derivatives such as 1-(ethylsulfonyl)piperidine-4-carbonitrile (MS 203 [M+1]) and N-substituted amides , but no 4-ethyl-4-cyano variants. Steric hindrance at the 4-position may explain the scarcity of such derivatives, as simultaneous substitution with ethyl and cyano groups could destabilize the piperidine ring.

Synthesis and Reaction Optimization

Piperidine-4-carbonitrile hydrochloride is typically synthesized via deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate under acidic conditions.

Deprotection Methods

These protocols emphasize the role of solvent (dioxane vs. EtOAc) and temperature in yield optimization. The use of H₂S introduces a thioamide intermediate, expanding derivatization potential .

Catalytic Cross-Coupling Applications

In a palladium-catalyzed reaction, piperidine-4-carbonitrile hydrochloride couples with aryl bromides (e.g., 4-bromo-2-(4,4-dimethylcyclohexyl)phenyl) using Pd(OAc)₂ and tri-t-butylphosphonium tetrafluoroborate in xylene at 100°C . This highlights its utility in constructing complex pharmacophores.

Pharmacological and Industrial Applications

Intermediate in Drug Synthesis

Piperidine-4-carbonitrile hydrochloride serves as a precursor for:

-

Thioamide derivatives: Used in pressure reactions with H₂S to yield piperidine-4-carbothioamide hydrochloride (99% purity) .

-

Sulfonamide analogs: Ethanesulfonyl chloride reacts with the piperidine core to form 1-(ethylsulfonyl)piperidine-4-carbonitrile, a candidate for kinase inhibitors .

Unexplored Territories and Future Directions

The absence of 4-ethyl-4-piperidinecarbonitrile hydrochloride in literature suggests opportunities for:

-

Synthetic Exploration: Alkylation of piperidine-4-carbonitrile with ethyl halides under basic conditions.

-

Steric Studies: Computational modeling to assess feasibility of 4,4-disubstitution.

-

Biological Screening: Analog testing for CNS or antimicrobial activity, given piperidine’s prevalence in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume